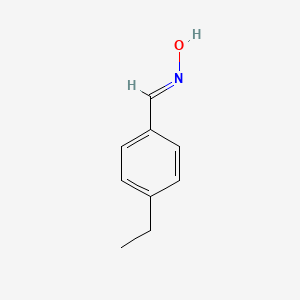

4-Ethylbenzaldehyde oxime

Description

General Context of Oximes as Fundamental Organic Functional Groups

Oximes are organic compounds containing the functional group RR'C=NOH, where R and R' are organic side-chains. Current time information in Bangalore, IN. They are formally derived from the condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). Current time information in Bangalore, IN. When derived from an aldehyde (where R' is a hydrogen atom), the resulting compound is termed an aldoxime; when derived from a ketone, it is a ketoxime. Current time information in Bangalore, IN. Oximes are integral to organic synthesis, serving as versatile intermediates for the preparation of a wide array of other functional groups, including amines, nitriles, and amides through reactions such as reduction and rearrangement. chemicalbook.com Their ability to act as ligands in coordination chemistry and as protecting groups for carbonyl functionalities further underscores their importance in the field. rsc.org

Distinctive Characteristics and Stereochemical Considerations of Aldoximes

A key feature of aldoximes is the potential for stereoisomerism arising from the restricted rotation about the carbon-nitrogen double bond (C=N). This gives rise to geometric isomers, which are designated as syn and anti or, more systematically under the Cahn-Ingold-Prelog priority rules, as (E) and (Z) isomers. chemicalbook.com In aldoximes, the syn isomer has the hydroxyl group and the hydrogen atom on the same side of the C=N double bond, while the anti isomer has them on opposite sides. chemicalbook.com This stereoisomerism is not merely a structural curiosity; it can significantly influence the reactivity of the molecule. For instance, the stereochemistry of the oxime is a critical factor in the outcome of the Beckmann rearrangement. chemicalbook.com The stability and interconversion of these isomers are influenced by factors such as solvent, temperature, and the nature of the substituents on the aromatic ring.

Academic Relevance of 4-Ethylbenzaldehyde (B1584596) Oxime within Contemporary Organic Chemistry

4-Ethylbenzaldehyde oxime, a specific aromatic aldoxime, has emerged as a compound of interest in various research domains. Its structure, featuring a para-substituted ethyl group on the benzene (B151609) ring, provides a valuable model for studying the electronic and steric effects of alkyl substituents on the reactivity of the aldoxime functional group. Research into substituted benzaldehyde (B42025) oximes has revealed their potential as precursors to biologically active molecules. chemeo.com For example, the parent aldehyde, 4-ethylbenzaldehyde, has demonstrated significant nematicidal activity, highlighting the potential for its derivatives, including the oxime, to be explored for applications in agriculture and pest management. rsc.orgscbt.com Furthermore, 4-ethylbenzaldehyde oxime serves as a useful substrate in the development of new synthetic methodologies and in the study of reaction mechanisms, such as oxidation, reduction, and rearrangement reactions, which are central to modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-ethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBIVYBFOCPTQI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Ethylbenzaldehyde Oxime

Conventional Approaches to Oxime Formation

Traditional methods for forming 4-ethylbenzaldehyde (B1584596) oxime are centered on the condensation reaction between 4-ethylbenzaldehyde and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride. The specific conditions, including the choice of catalyst (acid or base) and solvent, significantly influence the reaction's efficiency and outcome.

Oximation of 4-Ethylbenzaldehyde with Hydroxylamine Derivatives

The fundamental reaction for producing 4-ethylbenzaldehyde oxime is the oximation of the corresponding aldehyde. This involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-ethylbenzaldehyde, followed by dehydration to form the oxime. The reaction is versatile and can be tailored by adjusting catalytic and solvent conditions.

Acid catalysis is a common strategy to promote the condensation of aldehydes and hydroxylamine. The reaction is typically performed under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine. numberanalytics.com While specific examples detailing acid-catalyzed synthesis of 4-ethylbenzaldehyde oxime are not prevalent in the provided results, general procedures for oxime formation often employ an acid catalyst or a salt of a weak base and strong acid, like sodium acetate (B1210297), which provides a buffered, slightly acidic medium. numberanalytics.comrsc.org For instance, a general method for preparing oximes involves refluxing the aldehyde with hydroxylamine hydrochloride and sodium acetate in an aqueous ethanol (B145695) solution. rsc.org

Base-mediated oximation offers an alternative to acid-catalyzed methods. In these protocols, a base is used to generate free hydroxylamine from its salt, which then reacts with the aldehyde. Common bases for this purpose include sodium hydroxide (B78521), potassium carbonate, and triethylamine (B128534). patsnap.comresearchgate.net

One documented procedure involves the reaction of 4-bromo-3-methyl-benzaldehyde with hydroxylamine hydrochloride in ethanol, using triethylamine as the base. The mixture is heated under reflux for 2 hours, yielding the corresponding oxime in high yield after workup. Another approach describes the use of sodium hydroxide in anhydrous methanol (B129727) for the oximation of 2-methyl-4-ethylbenzaldehyde. patsnap.com A study on the development of a convenient solution method for oximation utilized potassium carbonate in methanol, which generates potassium methoxide (B1231860) in situ to free the hydroxylamine. researchgate.net

| Aldehyde | Base | Solvent | Reaction Time | Yield |

| 4-bromo-3-methyl-benzaldehyde | Triethylamine | Ethanol | 2 hours (reflux) | 96% |

| 2-methyl-4-ethylbenzaldehyde | Sodium hydroxide | Anhydrous Methanol | 6 hours (55°C) | Not specified patsnap.com |

This table presents data on base-mediated oximation reactions for benzaldehyde (B42025) derivatives.

The choice of solvent plays a critical role in the synthesis of oximes, influencing reaction rates and yields. Alcoholic media, such as methanol and ethanol, are frequently employed due to their ability to dissolve both the aldehyde and the hydroxylamine salt. rsc.orgpatsnap.com A mixture of ethanol and water is also a common solvent system, particularly in methods utilizing sodium acetate. rsc.org

Acetonitrile (B52724) has been investigated as a solvent for oximation reactions. For example, oximation of various aldehydes and ketones with hydroxylamine hydrochloride catalyzed by oxalic acid in acetonitrile under reflux conditions resulted in excellent product yields (90–95%) within 55–90 minutes. ijprajournal.com The use of ionic liquids as solvents has also been explored, demonstrating their potential to act as both a solvent and a catalyst for the dehydration of the intermediate to form the final oxime. rsc.org

Base-Mediated Oximation Reactions

Innovations in Green and Efficient Synthesis of 4-Ethylbenzaldehyde Oxime

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing oximes. These innovations aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of benzaldehyde oxime compounds, offering significant reductions in reaction time and often leading to higher yields compared to conventional heating methods. google.com

A general method for the microwave synthesis of benzaldehyde oximes involves dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound (like anhydrous sodium carbonate) in an organic solvent such as ethanol or methanol. The reaction is carried out in a microwave reactor for a short duration, typically 3-15 minutes, at temperatures ranging from 70-110°C and a microwave power of 200-300W. google.com This rapid and efficient method aligns with the goals of green chemistry by reducing energy consumption and reaction time. google.com For instance, the microwave-assisted synthesis of various substituted benzaldehyde oximes in ethanol with sodium carbonate as the base at 90°C and 300W for 5 minutes resulted in high conversion rates and yields. google.com

| Substituted Benzaldehyde | Base | Solvent | Time (Microwave) | Temperature | Power | Yield |

| o-methylbenzaldehyde | Anhydrous Sodium Carbonate | Ethanol | 5 min | 90°C | 300W | Not specified, 88.461% conversion google.com |

| m-methylbenzaldehyde | Anhydrous Sodium Carbonate | Ethanol | 5 min | 90°C | 300W | Not specified, 90.160% conversion google.com |

| p-methoxybenzaldehyde | Anhydrous Sodium Carbonate | Ethanol | 5 min | 90°C | 300W | 70.5% google.com |

| 2,4-dichlorobenzaldehyde | Anhydrous Sodium Carbonate | Ethanol | 5 min | 90°C | 300W | 93.0% google.com |

This table showcases the efficiency of microwave-assisted synthesis for various benzaldehyde oximes.

Solvent-Free Reaction Environments and Grindstone Chemistry

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of volatile and often hazardous organic solvents. chowgules.ac.in Solvent-free reaction conditions, particularly those employing mechanochemistry or "grindstone chemistry," represent a significant advancement in the synthesis of oximes from aromatic aldehydes. chowgules.ac.inscilit.com This technique involves the grinding of solid reactants together in a mortar and pestle, where the mechanical force provides the energy to initiate and sustain the chemical reaction. chowgules.ac.in

In a typical solvent-free oximation, the aldehyde (in this case, 4-Ethylbenzaldehyde) and hydroxylamine hydrochloride are ground together, often with a solid support or catalyst. scilit.com This method offers numerous advantages, including reduced waste, lower energy consumption, faster reaction times, and simpler work-up procedures, as the product can often be isolated by simple filtration. chowgules.ac.inacs.org

One study demonstrated the efficacy of mechanochemical synthesis for a series of aromatic aldehydes by grinding them with hydroxylamine hydrochloride in the presence of Florisil®, a magnesium-silica gel, as a solid support. scilit.comgrafiati.com This approach yielded aromatic aldehyde oximes in high purity and with good yields. scilit.comgrafiati.com While this specific study did not include 4-Ethylbenzaldehyde, the successful oximation of other substituted benzaldehydes under these conditions strongly supports its applicability. The frictional energy from grinding facilitates the reaction between the solid-state reactants, promoting the formation of the oxime in the absence of a bulk solvent phase. chowgules.ac.in

Table 1: Comparison of Oximation Methods

| Method | Typical Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Grindstone Chemistry | Aromatic Aldehyde, Hydroxylamine Hydrochloride, Solid Support (e.g., Florisil®) | Solvent-free, grinding at room temperature | Environmentally friendly, fast reaction, simple work-up, high purity. chowgules.ac.inscilit.com |

| Heterogeneous Catalysis | Aromatic Aldehyde, Hydroxylamine Hydrochloride | Solid catalyst in a solvent (e.g., CH3CN-H2O) at room temperature | Catalyst is easily separated and recycled, high product yields. growingscience.com |

| Organocatalysis | Aromatic Aldehyde, Hydroxylamine derivative | Organic catalyst (e.g., Pyrrolidine (B122466), Aniline (B41778) derivatives) in a solvent at neutral pH | Mild reaction conditions, high efficiency, can be used for complex molecules. acs.orgnih.gov |

Application of Heterogeneous Catalysts for Oximation

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for industrial and laboratory synthesis, primarily due to the ease of catalyst separation and recycling. For the oximation of aldehydes, various solid catalysts have been explored to enhance reaction rates and selectivity.

Research into the oximation of various aromatic aldehydes has shown that bis-thiourea complexes of transition metals, such as cobalt(II), nickel(II), copper(II), and zinc(II) chlorides (MII(tu)2Cl2), can act as effective heterogeneous catalysts. growingscience.com In one study, these complexes were used to catalyze the reaction between structurally diverse aromatic aldehydes and hydroxylamine hydrochloride in a mixture of acetonitrile and water. growingscience.com The reactions proceeded rapidly at room temperature, affording the corresponding aldoximes in high to excellent yields (82-98%). growingscience.com The presence of both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, nitro) substituents on the aromatic ring did not impede the reaction, indicating the robustness of this catalytic system. growingscience.com Given these findings, 4-Ethylbenzaldehyde, which has an electron-donating ethyl group, would be an excellent candidate for this methodology, expecting a high yield and fast conversion.

Other heterogeneous systems, such as those using clay-based titanium silicalite-1, have also been noted for their catalytic activity in oximation reactions, further highlighting the versatility of solid catalysts in promoting this transformation. growingscience.com

Organocatalytic Systems in Oxime Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering mild conditions and high selectivity. The formation of oximes can be significantly catalyzed by certain organic molecules, particularly aniline and its derivatives, as well as amines like pyrrolidine. acs.orgnih.gov

Aniline and its analogues have been shown to be effective catalysts for oxime formation, especially for complex molecules like carbohydrates, by operating efficiently at neutral pH. nih.gov The catalytic cycle typically involves the formation of a reactive iminium ion intermediate. Studies have identified 1,4-diaminobenzene as a particularly superior catalyst for constructing oxime linkages under mild conditions. nih.gov

Furthermore, pyrrolidine has been demonstrated to be a highly efficient catalyst for the formation of oximes and related derivatives from both aromatic and aliphatic aldehydes. acs.org This method is noted for its experimental simplicity and excellent yields. acs.org The proposed mechanism involves the activation of the aldehyde via an iminium intermediate, which is then more susceptible to nucleophilic attack by the hydroxylamine derivative. acs.org

While direct studies specifying the organocatalytic synthesis of 4-Ethylbenzaldehyde oxime are not prevalent, the broad applicability of these catalysts to a wide range of aromatic aldehydes suggests their potential utility for this specific transformation. acs.org For example, the proline-catalyzed α-aminoxylation of aldehydes represents another sophisticated organocatalytic approach for forming C-O bonds with oxime reagents. organic-chemistry.org

Precursor Synthesis and Feedstock Generation

Methodologies for the Preparation of 4-Ethylbenzaldehyde

The availability of the starting material, 4-Ethylbenzaldehyde, is crucial for the synthesis of its corresponding oxime. This aromatic aldehyde can be prepared through several established synthetic routes.

A classic and direct method for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack formylation . This reaction would involve treating ethylbenzene (B125841) with a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride. reddit.com

Another common approach involves the oxidation of the corresponding alcohol or alkyl group . 4-Ethylbenzyl alcohol can be oxidized to 4-Ethylbenzaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or activated manganese dioxide (MnO2) to prevent over-oxidation to the carboxylic acid. researchgate.net Alternatively, direct partial oxidation of the ethyl group of 4-ethyltoluene (B166476) could be achieved, though controlling the reaction to stop at the aldehyde stage can be challenging.

Grignard reactions provide a versatile route. 4-Bromoethylbenzene can be converted into its Grignard reagent using magnesium metal in dry ether. researchgate.net This organometallic intermediate is then reacted with a formylating agent such as triethyl orthoformate, followed by acidic workup, to yield 4-Ethylbenzaldehyde. researchgate.net A similar approach uses n-butyllithium to form an organolithium species from 4-bromoethylbenzene, which is then quenched with DMF to produce the aldehyde. researchgate.net

The Friedel-Crafts acylation offers another pathway. Ethylbenzene can be acylated with a suitable reagent, followed by subsequent chemical modification to arrive at the aldehyde. reddit.com However, a more direct formylation like the Gatterman-Koch reaction (using carbon monoxide and HCl with a catalyst) is also a possibility, though it is an older method. researchgate.net

Table 2: Synthetic Routes for 4-Ethylbenzaldehyde

| Reaction Name | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Ethylbenzene | DMF, POCl₃ | Direct formylation of the aromatic ring. reddit.com |

| Oxidation | 4-Ethylbenzyl alcohol | PCC or MnO₂ | Oxidation of a primary alcohol to an aldehyde. researchgate.net |

| Grignard Reaction | 4-Bromoethylbenzene | Mg, Triethyl orthoformate, H₃O⁺ | Formation of an organometallic reagent followed by formylation. researchgate.net |

| Organolithium Reaction | 4-Bromoethylbenzene | n-BuLi, DMF | Formation of an organolithium reagent followed by quenching with DMF. researchgate.net |

Chemical Reactivity, Transformation Mechanisms, and Derivatizations of 4 Ethylbenzaldehyde Oxime

Stereochemical Isomerism and Interconversion Dynamics (E/Z Configuration)

Oximes, including 4-ethylbenzaldehyde (B1584596) oxime, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This results in two possible stereoisomers: the E and Z configurations. wikipedia.org In the case of aldoximes, the terms syn and anti were historically used to denote the spatial relationship between the R group and the hydroxyl group. wikipedia.org The E isomer has the hydroxyl group and the substituent on the carbon atom on opposite sides of the double bond, while the Z isomer has them on the same side.

The two isomers of an oxime are often stable enough to be separated by standard laboratory techniques. wikipedia.org Their distinct stereochemistry can be characterized using various analytical methods. For instance, in ¹³C NMR spectroscopy, the resonance signal for the hydroxyimino carbon atom of the E-isomer typically appears downfield compared to the corresponding signal for the Z-isomer. maynoothuniversity.ie

The interconversion between E and Z isomers is an important dynamic process. This isomerization can be influenced by several factors, including temperature and the presence of catalysts. researchgate.net Studies have shown that the reagents used for the synthesis of oximes can also catalyze the interconversion between the E and Z forms. researchgate.net Temperature plays a critical role, as changes can shift the equilibrium position and alter the ratio of the isomers. researchgate.net In some cases, the energy barrier for isomerization is significant, and the isomers can be configurationally stable even at high temperatures. maynoothuniversity.ie However, for other oximes, facile interconversion can occur, leading to an equilibrium mixture of both isomers. maynoothuniversity.ie Computational studies and experimental techniques like comprehensive multidimensional gas chromatography have been employed to investigate the kinetics and thermodynamics of this interconversion process. nih.gov

Recent research has also explored the selective binding and isomerization of oximes within self-assembled capsules. acs.orgrecercat.cat For a series of alkyl-O-methyl aldoximes, it was found that confinement within a water-soluble capsule showed high selectivity for the Z-isomer. acs.orgrecercat.cat The E-Z isomerization was observed to occur within the capsular cavity at room temperature and could be accelerated by sonication. acs.orgrecercat.cat

Mechanistic Investigations of Intramolecular Rearrangements

The Beckmann Rearrangement and its Facets

The Beckmann rearrangement is a classic and significant acid-catalyzed reaction of oximes, which transforms them into substituted amides. wikipedia.orgwikipedia.org This reaction, named after Ernst Otto Beckmann, is a cornerstone in organic synthesis. wikipedia.orgbyjus.com For ketoximes, the rearrangement yields amides, while aldoximes, such as 4-ethylbenzaldehyde oxime, typically rearrange to form primary amides. byjus.com

The mechanism of the Beckmann rearrangement is well-established. It commences with the protonation of the oxime's hydroxyl group, converting it into a better leaving group (water). byjus.comchemistrysteps.com This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.org This migration is a concerted step where the migrating group moves to the electron-deficient nitrogen as the leaving group departs, forming a nitrilium ion intermediate. wikipedia.orgchemistrysteps.com Subsequent attack by a water molecule and tautomerization leads to the final amide product. byjus.comchemistrysteps.com

The stereospecificity of the Beckmann rearrangement is a key feature; the group that is anti to the hydroxyl group is the one that migrates. wikipedia.org A variety of acidic catalysts can be employed to promote this rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. wikipedia.orgchemie-brunschwig.ch Milder and more environmentally friendly methods have also been developed, utilizing reagents such as cyanuric chloride with a zinc chloride co-catalyst, or carrying out the reaction under mechanochemical conditions. wikipedia.orgacs.org

Exploring Alternative Rearrangement Pathways

Besides the well-known Beckmann rearrangement, oximes can undergo other types of rearrangements. One such pathway is a reductive rearrangement. Studies have shown that the combination of hydrosilanes and a strong boron Lewis acid catalyst, such as B(C₆F₅)₃, can induce the reductive rearrangement of oximes and their ethers to form secondary amines. rsc.org This reaction can proceed through different mechanistic pathways, including a reduction-rearrangement sequence or a rearrangement-reduction sequence, with the former being slightly preferred. rsc.org

Another area of investigation is the oxime-nitrone tautomerism. Computational studies suggest that the isomerization of an oxime to a nitrone is more favorable through a bimolecular process involving two oxime molecules, rather than the commonly assumed thermal 1,2-H-shift mechanism. rsc.org This tautomerism can play a role in the reactivity of oximes, for example, in their nucleophilic addition reactions. rsc.org

Hydrolytic Cleavage and Regeneration of Carbonyl Compounds

Oximes are frequently used as protecting groups for aldehydes and ketones in organic synthesis due to their stability. niscpr.res.in Consequently, the efficient regeneration of the parent carbonyl compound through the cleavage of the oxime functionality is a crucial process. niscpr.res.in This deoximation can be achieved under various conditions, including hydrolytic, oxidative, or reductive methods. scielo.br

Hydrolysis of oximes to regenerate the corresponding aldehyde or ketone can be accomplished by heating in the presence of various inorganic acids. wikipedia.org However, many modern methods aim for milder and more selective conditions to avoid the use of harsh reagents. niscpr.res.in

Several innovative methods for deoximation have been developed. For instance, cupric chloride dihydrate (CuCl₂·2H₂O) has been used as a recoverable promoter for the hydrolysis of oximes, offering a green and efficient route to carbonyl compounds with high yields. organic-chemistry.org Another approach involves the use of calcium hypochlorite (B82951) and moist montmorillonite (B579905) K-10 clay under mild and heterogeneous conditions. niscpr.res.in Microwave irradiation has also been employed to facilitate the cleavage of oximes, for example, using N-bromophthalimide in acetone (B3395972) or iodine in an aqueous extract of Sapindus laurifolia. scielo.brnih.govacs.org These methods often provide advantages such as shorter reaction times, higher yields, and more environmentally benign conditions. scielo.brnih.govacs.org

Elaboration of the Oxime Functionality through Derivatization Reactions

O-Alkylation and O-Arylation Processes

The hydroxyl group of the oxime functionality in 4-ethylbenzaldehyde oxime can be readily derivatized through O-alkylation or O-arylation reactions. These reactions lead to the formation of O-substituted oximes, also known as oxime ethers.

A general method for the synthesis of O-alkylated oximes involves the reaction of the parent oxime with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. rsc.org The system is typically heated to reflux to drive the reaction to completion. rsc.org This process allows for the introduction of a wide variety of alkyl groups onto the oxime oxygen.

The resulting oxime ethers are themselves versatile intermediates. For example, they can undergo reductive rearrangements to secondary amines using reagents like hydrosilanes catalyzed by B(C₆F₅)₃. rsc.org They are also key substrates in oxime metathesis reactions, which are tunable and versatile for creating dynamic chemical networks. rsc.org

Synthesis of Oxime Ethers

The synthesis of oxime ethers from 4-Ethylbenzaldehyde oxime involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. This transformation, known as O-alkylation, is typically achieved by reacting the oxime with an alkylating agent in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion, which then attacks the electrophilic alkylating agent.

Common alkylating agents used for this purpose include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The choice of solvent and base can influence the reaction's efficiency. For instance, a polar aprotic solvent like dimethylformamide (DMF) or a phase-transfer catalyst can facilitate the reaction.

A general representation of this reaction is as follows:

4-Et-C₆H₄-CH=N-OH + R-X + Base → 4-Et-C₆H₄-CH=N-O-R + Base·HX

Where R-X is the alkylating agent.

Formation of Oxime Esters

The formation of oxime esters from 4-Ethylbenzaldehyde oxime involves the acylation of the hydroxyl group. This is typically accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. arkat-usa.org

The reaction proceeds through a nucleophilic attack of the oxime's oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride ion). The resulting oxime esters are valuable intermediates in organic synthesis. For example, they can undergo N-O bond homolysis to generate iminyl radicals, which are involved in various cyclization and addition reactions. arkat-usa.org

A representative reaction is:

4-Et-C₆H₄-CH=N-OH + R-COCl → 4-Et-C₆H₄-CH=N-O-COR + HCl

Recent research has explored the synthesis of novel oxime esters from various aldehydes, including derivatives of 4-nitrobenzaldehyde, highlighting their potential in applications like photodynamic therapy due to their ability to photocleave DNA. arkat-usa.org

Reduction Chemistry: Conversion to Amines

The reduction of 4-Ethylbenzaldehyde oxime to its corresponding primary amine, (4-ethylphenyl)methanamine, is a significant transformation in synthetic chemistry. derpharmachemica.com This conversion can be achieved using various reducing agents.

Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under a hydrogen atmosphere. google.com.pg The reaction conditions, including pressure and temperature, can be optimized to achieve high yields.

Chemical reducing agents are also effective. These include:

Sodium in ethanol (B145695): A classical method for oxime reduction. sciencemadness.org

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting oximes to amines.

Stannous chloride (SnCl₂): A milder reducing agent that can selectively reduce oximes in a one-pot synthesis from the corresponding aldehyde. derpharmachemica.com

Zinc dust in the presence of an acid or ammonium (B1175870) salt: This combination provides an effective and often more economical alternative for the reduction. sciencemadness.org

Aluminum amalgam (Al/Hg): This reagent can be used in aqueous tetrahydrofuran (B95107) (THF) to achieve the reduction. sciencemadness.org

The general equation for this reduction is:

4-Et-C₆H₄-CH=N-OH + [Reducing Agent] → 4-Et-C₆H₄-CH₂-NH₂

Dehydration Reactions: Formation of Nitriles

The dehydration of aldoximes, including 4-Ethylbenzaldehyde oxime, provides a direct route to nitriles. This transformation involves the elimination of a water molecule from the oxime moiety and is often facilitated by dehydrating agents or catalysts. google.com

A common method for this conversion is the Beckmann rearrangement of aldoximes, which, unlike the rearrangement of ketoximes to amides, typically yields nitriles. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is often catalyzed by acids such as sulfuric acid or promoted by reagents like phosphorus pentoxide, acetic anhydride, or thionyl chloride. google.comwikipedia.org The mechanism involves the conversion of the hydroxyl group into a good leaving group, followed by a rearrangement and elimination process. masterorganicchemistry.com

Modern methods for the dehydration of aldoximes to nitriles include the use of:

Ionic liquids: These can act as both a solvent and a catalyst, promoting the dehydration under green chemistry principles. rsc.org

Acid salts: Reagents like sodium bisulfate can be used to achieve high yields of nitriles with reduced byproduct formation. google.com

Transition metal catalysts: Certain iron-catalyzed reactions can facilitate the acceptorless dehydration of aldoximes. organic-chemistry.org

4-Et-C₆H₄-CH=N-OH → 4-Et-C₆H₄-C≡N + H₂O

Nucleophilic Additions Involving the Oxime Moiety

The carbon-nitrogen double bond (C=N) in 4-Ethylbenzaldehyde oxime is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. libretexts.orglibretexts.org This reactivity is analogous to that of aldehydes and ketones, although the C=N bond is generally less reactive than the C=O bond.

The nucleophile attacks the carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate. libretexts.org The outcome of the reaction depends on the nature of the nucleophile and the subsequent reaction conditions.

Examples of nucleophilic additions to oximes include:

Addition of Grignard reagents: Organomagnesium compounds (Grignard reagents) can add to the C=N bond, and subsequent hydrolysis can lead to the formation of secondary amines after reduction of the initial adduct.

Addition of organolithium compounds: Similar to Grignard reagents, organolithium compounds can also act as nucleophiles in this context.

The general scheme for nucleophilic addition is:

4-Et-C₆H₄-CH=N-OH + Nu⁻ → [4-Et-C₆H₄-CH(Nu)-N-OH]⁻

The reactivity of the oxime can be influenced by steric and electronic factors. The presence of the 4-ethyl group on the benzene (B151609) ring has a modest electronic effect on the reactivity of the oxime moiety.

Oxidative Transformations of the Oxime Group

The oxime group of 4-Ethylbenzaldehyde oxime can undergo various oxidative transformations. The specific product depends on the oxidizing agent and the reaction conditions.

One important oxidative reaction is the cleavage of the C=N bond. This can be achieved using strong oxidizing agents, which can lead to the regeneration of the parent aldehyde, 4-Ethylbenzaldehyde, or further oxidation to the corresponding carboxylic acid, 4-ethylbenzoic acid.

Another significant transformation is the reaction with nitric oxide (NO), which can lead to the formation of various products depending on the reaction pathway. Additionally, certain oxidative processes can lead to the formation of dimeric or polymeric materials.

The oxidation of oximes can also be a key step in the synthesis of other functional groups. For instance, oxidative methods can be employed in the conversion of aldoximes to nitriles under specific catalytic conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethylbenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the chemical environment of other nuclei such as nitrogen.

The ¹H NMR spectrum of 4-Ethylbenzaldehyde (B1584596) oxime provides distinct signals that can be assigned to each unique proton in the molecule. The spectrum is characterized by signals from the ethyl group, the aromatic protons, the oxime proton, and the hydroxyl proton.

Ethyl Group: The ethyl group gives rise to two signals: a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, resulting from spin-spin coupling with each other.

Aromatic Protons: Due to the para-substitution on the benzene (B151609) ring, the aromatic protons appear as a pair of doublets, typical of an AA'BB' system. The protons closer to the electron-withdrawing oxime group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons closer to the electron-donating ethyl group. For the related (E)-4-methylbenzaldehyde oxime, these doublets appear at approximately δ 7.47 and δ 7.19 ppm. rsc.org

Oxime Proton: The proton attached to the carbon of the C=N double bond (the imine proton) typically appears as a sharp singlet. In similar benzaldehyde (B42025) oxime structures, this signal is found downfield, often above δ 8.0 ppm. For instance, the imine proton in (E)-4-methylbenzaldehyde oxime resonates at δ 8.13 ppm. rsc.org

Hydroxyl Proton: The hydroxyl (-OH) proton of the oxime group is often observed as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethylbenzaldehyde Oxime

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH=NOH | ~8.1 | Singlet (s) | N/A |

| Aromatic H (ortho to -CH=NOH) | ~7.5 | Doublet (d) | ~8.0 |

| Aromatic H (ortho to -CH₂CH₃) | ~7.2 | Doublet (d) | ~8.0 |

| -CH₂CH₃ | ~2.7 | Quartet (q) | ~7.6 |

| -CH₂CH₃ | ~1.2 | Triplet (t) | ~7.6 |

| -OH | Variable (Broad) | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-Ethylbenzaldehyde oxime, distinct signals are expected for the ethyl carbons, the four unique aromatic carbons, and the imine carbon.

Imine Carbon: The carbon of the C=N bond is significantly deshielded and appears at a chemical shift typically in the range of δ 148-151 ppm. rsc.orgrsc.org

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom bonded to the C=N group (ipso-carbon) and the carbon bonded to the ethyl group are quaternary and will have distinct shifts. The remaining four aromatic carbons will give two signals corresponding to the carbons ortho and meta to the oxime group.

Ethyl Carbons: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum, typically below δ 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethylbenzaldehyde Oxime

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH=NOH | ~150.0 |

| Aromatic C (para to -CH=NOH) | ~142.0 |

| Aromatic C (ipso to -CH=NOH) | ~130.0 |

| Aromatic C (ortho to -CH=NOH) | ~129.0 |

| Aromatic C (ortho to -CH₂CH₃) | ~127.5 |

| -CH₂CH₃ | ~29.0 |

| -CH₂CH₃ | ~15.5 |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. researchgate.net For oximes, the ¹⁵N chemical shift is highly sensitive to the geometry (E/Z isomerism) and the nature of the substituents on the aromatic ring. mdpi.com The nitrogen atom in an oxime functional group is typically found in a chemical shift range of approximately -40 to +10 ppm relative to nitromethane. mdpi.com The analysis of ¹⁵N chemical shifts, often aided by two-dimensional correlation experiments like HMBC {¹H-¹⁵N}, can definitively confirm the presence and electronic state of the oxime nitrogen. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Signatures

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Characteristic Bands

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Ethylbenzaldehyde oxime would display several characteristic absorption bands.

O-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ due to the stretching vibration of the O-H bond in the oxime group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond (imine) stretch is a key characteristic band for oximes and is expected to appear in the range of 1620-1680 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically result in one or more sharp bands in the 1450-1600 cm⁻¹ region.

N-O Stretch: The nitrogen-oxygen single bond stretch is generally observed in the 900-960 cm⁻¹ range. rsc.org

Table 3: Characteristic IR Absorption Bands for 4-Ethylbenzaldehyde Oxime

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (oxime) stretch | 3100-3500 | Broad, Medium |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-2970 | Medium |

| C=N (imine) stretch | 1620-1680 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| N-O stretch | 900-960 | Medium |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. apsnet.orgnih.gov

In the mass spectrum of 4-Ethylbenzaldehyde oxime (molar mass: 149.19 g/mol ), the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 149. The molecular ion is formed by the loss of an electron upon electron ionization. libretexts.org

The molecular ion is often unstable and undergoes fragmentation, producing smaller, characteristic fragment ions that provide structural clues. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule. For 4-Ethylbenzaldehyde oxime, key fragmentation pathways would likely include:

Loss of an ethyl radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the ethyl group would result in a fragment ion at m/z 120. This corresponds to the [HOCN-C₆H₄-CH₂]⁺ fragment.

Loss of a methyl radical ([M-15]⁺): Fragmentation within the ethyl group can lead to the loss of a methyl radical, producing an ion at m/z 134.

Loss of a hydroxyl radical ([M-17]⁺): Cleavage of the N-O bond can result in the loss of •OH, giving a fragment ion at m/z 132.

Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion. A peak at m/z 91, corresponding to [C₇H₇]⁺, is a common feature in the mass spectra of compounds containing a benzyl (B1604629) unit.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Ethylbenzaldehyde Oxime

| m/z | Possible Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺• | Molecular Ion |

| 134 | [C₈H₈NO]⁺ | •CH₃ |

| 132 | [C₉H₁₀N]⁺ | •OH |

| 120 | [C₇H₆NO]⁺ | •CH₂CH₃ |

| 91 | [C₇H₇]⁺ | •C₂H₄NO |

Application in Analytical Methodologies for Complex Matrices

The quantitative determination of 4-Ethylbenzaldehyde oxime in complex matrices, such as environmental samples or biological fluids, often requires highly sensitive and selective analytical methods. Due to the potential for matrix interference, direct analysis is often challenging. Therefore, derivatization followed by chromatographic separation and detection is a common and effective strategy.

One widely used approach involves the derivatization of the oxime functional group. For instance, reaction with derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can create a more volatile and easily detectable derivative for gas chromatography (GC) analysis. The resulting derivative can be readily separated from matrix components and sensitively detected using an electron capture detector (ECD) or a mass spectrometer (MS). nih.govrsc.org

Another common derivatization reagent for carbonyl compounds and their derivatives is 2,4-dinitrophenylhydrazine (B122626) (DNPH). google.com The reaction of 4-Ethylbenzaldehyde oxime with DNPH would form a stable hydrazone derivative. These derivatives are typically colored and can be analyzed by high-performance liquid chromatography (HPLC) with UV-Vis detection. google.comrsc.org This method is particularly useful for liquid samples and can be adapted for various complex matrices.

The general workflow for such an analysis would involve:

Sample Preparation: Extraction of the analyte from the matrix using a suitable solvent or solid-phase extraction (SPE).

Derivatization: Reaction of the extracted 4-Ethylbenzaldehyde oxime with a derivatizing agent (e.g., PFBHA or DNPH) under optimized conditions (pH, temperature, and reaction time).

Chromatographic Separation: Separation of the derivatized analyte from other matrix components using either GC or HPLC.

Detection and Quantification: Detection of the derivative using a sensitive detector (e.g., MS, ECD, or UV-Vis) and quantification against a calibration curve prepared with standards.

These methodologies provide the necessary selectivity and sensitivity for the accurate determination of 4-Ethylbenzaldehyde oxime in challenging sample matrices.

X-ray Crystallography for Definitive Solid-State Structural Determination

For 4-Ethylbenzaldehyde oxime, it is anticipated that the molecule would crystallize in a centrosymmetric space group, a common feature for many organic compounds. The fundamental structural features would include the planar phenyl ring and the oxime functional group. The ethyl group at the para position would likely exhibit some degree of conformational flexibility.

A key feature in the crystal packing of oximes is the formation of hydrogen bonds. It is highly probable that 4-Ethylbenzaldehyde oxime molecules would form dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule (O-H···N). columbia.edu This is a characteristic interaction for aldoximes.

A hypothetical table of crystallographic parameters for 4-Ethylbenzaldehyde oxime, based on trends observed for similar structures, is presented below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2000 |

| Z | 4 or 8 |

| Hydrogen Bonding Motif | Dimeric via O-H···N interactions |

| Note: These are predicted values based on analogous structures and require experimental verification. |

The definitive determination of the crystal structure of 4-Ethylbenzaldehyde oxime would require single-crystal X-ray diffraction analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For 4-Ethylbenzaldehyde oxime, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the aromatic ring and the C=N-OH chromophore. malayajournal.orgzenodo.orgresearchgate.net

The benzene ring and the C=N double bond constitute a conjugated system. The expected electronic transitions and their approximate absorption maxima (λ_max) are:

π → π transitions:* These are typically high-intensity absorptions. For the conjugated aromatic system in 4-Ethylbenzaldehyde oxime, these transitions are expected to occur in the range of 250-300 nm. The ethyl group, being an auxochrome, may cause a slight red shift (bathochromic shift) compared to unsubstituted benzaldehyde oxime.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital. These are generally of lower intensity and are expected to appear at longer wavelengths, possibly around 300-340 nm. rsc.org

The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the λ_max values due to stabilization of the ground or excited states. For instance, a blue shift (hypsochromic shift) is often observed for n → π* transitions in polar solvents.

A summary of the predicted UV-Vis absorption data for 4-Ethylbenzaldehyde oxime is provided in the table below.

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |

| π → π | 250-300 | High | Minor shifts depending on solvent polarity. |

| n → π | 300-340 | Low | Hypsochromic (blue) shift in more polar solvents. |

| Note: These are predicted values and require experimental confirmation. |

Detailed analysis of the UV-Vis spectrum can provide valuable insights into the electronic structure of 4-Ethylbenzaldehyde oxime.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of 4-Ethylbenzaldehyde oxime. Thin-layer chromatography (TLC) and column chromatography are the most commonly employed methods for this purpose. innovareacademics.in

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of the synthesis of 4-Ethylbenzaldehyde oxime and to get a preliminary assessment of its purity. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to achieve good separation of the product from starting materials and by-products. The spots on the TLC plate can be visualized under UV light (254 nm) due to the aromatic nature of the compound. The retention factor (R_f) is a characteristic value for a compound in a specific solvent system.

Column Chromatography: For the purification of larger quantities of 4-Ethylbenzaldehyde oxime, column chromatography is the method of choice. A glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude product is loaded onto the column and eluted with a suitable solvent system, similar to that used for TLC but often with a slightly lower polarity to ensure good separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

A typical procedure for the purification of 4-Ethylbenzaldehyde oxime would involve:

| Technique | Details |

| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)Visualization: UV lamp (254 nm) |

| ColumnChromatography | Stationary Phase: Silica gel (60-120 mesh)Eluent: A gradient of hexane and ethyl acetate, starting with a lower polarity and gradually increasing the polarity.Monitoring: TLC analysis of collected fractions. |

By employing these chromatographic techniques, 4-Ethylbenzaldehyde oxime can be obtained in high purity, which is essential for its subsequent use and for obtaining accurate data from other analytical methods.

Computational Chemistry and Theoretical Modelling of 4 Ethylbenzaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 4-Ethylbenzaldehyde (B1584596) oxime. It offers a robust framework for analyzing the electronic and structural properties of the molecule with a favorable balance between accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic characteristics of 4-Ethylbenzaldehyde oxime. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, kinetic stability, and optical properties.

Table 1: Illustrative Electronic Properties of a Substituted Benzaldehyde (B42025) Oxime Analogue (4-methoxy-benzaldehyde oxime) Data sourced from studies on analogous compounds for illustrative purposes.

| Parameter | Value (eV) |

| HOMO Energy | -6.02 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap (ΔE) | 5.24 |

Note: This interactive table is based on data for 4-methoxy-benzaldehyde oxime as a close analogue.

Conformational Preferences and Energy Landscapes of E/Z Isomers

The C=N double bond in 4-Ethylbenzaldehyde oxime gives rise to geometric isomerism, resulting in E (anti) and Z (syn) configurations. DFT calculations are essential for determining the relative stabilities and energy barriers for the interconversion of these isomers.

Computational studies on various oxime derivatives consistently show that the E isomer is thermodynamically more stable than the Z isomer. rsc.org For instance, in a series of triazole salicylaldoxime (B1680748) derivatives studied using the M062X/6-31G* level of theory, the energy difference between isomers ranged from 2.76 to 6.3 kcal/mol in favor of the E form. rsc.org Similarly, for 4-methoxy-benzaldehyde oxime, conformational analysis revealed that the s-trans-E isomer is the most stable. researchgate.net This preference is attributed to minimized steric hindrance and favorable electronic interactions in the E conformation. The energy landscape helps in understanding the population distribution of isomers at equilibrium and the feasibility of their isolation.

Table 2: Calculated Relative Energy of E/Z Isomers for Oxime Analogues Data sourced from studies on analogous compounds for illustrative purposes.

| Isomer | Relative Gibbs Free Energy (kcal/mol) | Stability |

| E-isomer | 0.00 | Most Stable |

| Z-isomer | +2.76 to +6.3 | Less Stable |

Note: This interactive table is based on data for triazole salicylaldoxime derivatives. rsc.org

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations provide a powerful tool for predicting the vibrational spectra (Infrared and Raman) of 4-Ethylbenzaldehyde oxime. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for a precise assignment of vibrational modes to specific molecular motions.

In studies of related molecules like 4-methoxy-benzaldehyde oxime, calculated vibrational wavenumbers, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, show excellent agreement with experimental FT-IR spectra. researchgate.net This correlation validates the optimized molecular geometry and provides a detailed understanding of the molecule's vibrational dynamics. Key vibrational modes for benzaldehyde oximes include the O-H stretch, C=N stretch, N-O stretch, and various aromatic C-H and C-C vibrations.

Table 3: Representative Vibrational Frequencies for a Substituted Benzaldehyde Oxime Analogue Data based on typical assignments for benzaldehyde oxime derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H stretch | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-O stretch | 930 - 960 |

Note: This interactive table provides typical frequency ranges for functional groups found in the title compound.

Quantum Chemical Approaches to Reactivity and Selectivity

Quantum chemical methods are pivotal in predicting the reactivity and selectivity of 4-Ethylbenzaldehyde oxime. By analyzing the molecule's electronic structure, potential reaction pathways can be mapped, and transition states can be characterized.

For example, studies on the photooxidation of substituted benzaldehyde oximes have shown that they can yield both the corresponding aldehyde and nitrile. researchgate.net The reaction pathway is influenced by the electronic nature of the substituents on the benzene (B151609) ring. Computational analysis of the radical cations formed during these reactions helps to elucidate the mechanism, suggesting that nitrile formation is favored by electron-withdrawing groups. researchgate.net Furthermore, computational investigations of the O-H bond dissociation energy (BDE) indicate that para-substituents have a minimal effect on the bond strength, a key parameter in hydrogen atom transfer reactions. researchgate.net In electrochemical reactions, DFT has been used to model the 1,3-dipolar cycloaddition of benzaldehyde oxime, supporting experimental findings and clarifying the reaction mechanism. chemrxiv.org

Exploration of Non-Linear Optical (NLO) Properties

Molecules with large dipole moments, extended π-conjugation, and charge-transfer characteristics often exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO response of molecules like 4-Ethylbenzaldehyde oxime.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT. A high β value is indicative of a strong NLO effect. A computational study on 4-methoxy-benzaldehyde oxime, a close analogue, investigated its NLO properties in various solvents. researchgate.net The calculations revealed that the compound possesses notable NLO characteristics, which are influenced by the solvent polarity. The presence of the electron-donating ethyl group in 4-Ethylbenzaldehyde oxime, in conjugation with the oxime group, suggests that it may also possess interesting NLO properties due to intramolecular charge transfer (ICT).

Table 4: Calculated NLO Properties for an Analogue (4-methoxy-benzaldehyde oxime) in Ethanol (B145695) Data sourced from a study on an analogous compound for illustrative purposes. researchgate.net

| NLO Parameter | Calculated Value |

| Dipole Moment (μ) | 4.13 Debye |

| Average Polarizability (α) | 17.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1.85 x 10⁻³⁰ esu |

Note: This interactive table is based on data for 4-methoxy-benzaldehyde oxime as a close analogue.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of a collection of molecules over time. This approach is crucial for investigating intermolecular interactions, solvent effects, and the properties of the compound in a condensed phase.

For 4-Ethylbenzaldehyde oxime, MD simulations could model its behavior in solution or in a crystalline state. These simulations can predict how molecules arrange themselves, revealing details about hydrogen bonding networks (e.g., involving the oxime's -OH group) and π-π stacking interactions between the phenyl rings. Such simulations are vital for understanding crystal packing, which can significantly influence a material's bulk properties, including its NLO response. In a study on a complex molecule synthesized from 4-methylbenzaldehyde (B123495) oxime, MD simulations were used to analyze the stability of the compound when docked with biological targets. uomphysics.net This highlights how MD can be used to bridge the gap between molecular properties and macroscopic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modelling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a set of chemical compounds with their biological activity or, in this context, their chemical reactivity. wikipedia.org The fundamental principle of QSAR is that variations in the structural features of molecules within a series lead to different activities, and this relationship can be quantified mathematically. wikipedia.orgresearchgate.net For 4-Ethylbenzaldehyde oxime, QSAR modelling can be employed to predict its reactivity in various chemical transformations, such as hydrolysis, oxidation, or reduction, by comparing its structural descriptors to those of a series of related compounds with known reactivity data.

The development of a QSAR model for reactivity involves several key steps:

Data Set Selection: A training set of structurally similar compounds (e.g., a series of substituted benzaldehyde oximes) with experimentally determined reactivity data (e.g., reaction rate constants, k) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are calculated for each compound in the series. vlifesciences.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. biolscigroup.us

Detailed Research Findings

While specific QSAR studies exclusively focused on the reactivity of 4-Ethylbenzaldehyde oxime are not prevalent in the public literature, the methodology can be illustrated using a hypothetical data set of related benzaldehyde oxime derivatives. The reactivity (expressed as log(k), the logarithm of a reaction rate constant) can be correlated with descriptors that quantify the key physicochemical properties influencing chemical reactions: hydrophobicity, electronic effects, and steric characteristics. ijnrd.orgwordpress.com

Key Molecular Descriptors for Reactivity Prediction:

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. nih.gov It influences the ability of a compound to partition into different phases, which can affect reaction rates in multiphasic systems.

Electronic Descriptors: These describe the electron distribution within the molecule and are critical for predicting reactivity. rivm.nl

Hammett Constant (σ): This classic descriptor quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. europa.eu

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum-chemical descriptors. ucsb.edu The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov A smaller HOMO-LUMO gap often implies higher reactivity. researchgate.net

Steric Descriptors: These account for the size and shape of the molecule or its substituents.

Molar Refractivity (MR): This parameter is related to the molar volume of the compound and the London dispersion forces, providing a measure of both steric bulk and polarizability. frontiersin.org

Hypothetical QSAR Study of Benzaldehyde Oxime Derivatives

To illustrate the process, consider a hypothetical training set of para-substituted benzaldehyde oximes. The goal is to derive a QSAR equation that predicts their reactivity in a nucleophilic addition reaction.

Table 1: Hypothetical Data for QSAR Reactivity Modelling of Substituted Benzaldehyde Oximes

This interactive table presents a hypothetical dataset for a QSAR study. The compounds are various para-substituted benzaldehyde oximes, including the target compound 4-Ethylbenzaldehyde oxime. For each compound, key physicochemical descriptors (logP, Hammett Constant, LUMO Energy, Molar Refractivity) and an experimental reactivity value (log(k)) are provided. You can sort the data by clicking on the column headers to explore the relationships between the descriptors and reactivity.

| Compound | Substituent (R) | log(k) (Experimental) | logP | Hammett (σp) | LUMO Energy (eV) | Molar Refractivity (MR) |

| 1 | -H | -2.50 | 2.15 | 0.00 | -1.10 | 40.5 |

| 2 | -CH3 | -2.65 | 2.60 | -0.17 | -1.05 | 45.1 |

| 3 | -CH2CH3 | -2.70 | 3.05 | -0.15 | -1.04 | 49.7 |

| 4 | -Cl | -2.10 | 2.85 | 0.23 | -1.45 | 45.5 |

| 5 | -OCH3 | -2.85 | 2.12 | -0.27 | -0.98 | 45.8 |

| 6 | -NO2 | -1.50 | 2.01 | 0.78 | -2.15 | 45.1 |

| 7 | -CN | -1.75 | 1.80 | 0.66 | -1.98 | 43.2 |

Note: Data are hypothetical and for illustrative purposes only.

Using a statistical software package and the data from Table 1, a Multiple Linear Regression (MLR) analysis could yield a QSAR equation similar to this:

log(k) = 0.15(±0.08) * logP - 1.20(±0.15) * σp - 0.55(±0.10) * E(LUMO) - 0.05(±0.03) * MR - 1.85

n = 7; R² = 0.95; Q² = 0.89; F = 28.5; p < 0.001

Where:

n is the number of compounds.

R² (Coefficient of Determination) indicates the goodness-of-fit of the model. biolscigroup.us

Q² (Cross-validated R²) is a measure of the model's predictive ability. biolscigroup.us

F is the F-statistic, and p is the p-value, which together indicate the statistical significance of the model.

Interpretation of the Hypothetical QSAR Model:

Hammett Constant (σp): The large negative coefficient (-1.20) indicates that electron-withdrawing groups (positive σp values, like -NO2 and -CN) significantly increase the reaction rate. This is consistent with a reaction mechanism where the electrophilicity of the oxime carbon is the rate-determining factor.

LUMO Energy: The negative coefficient (-0.55) for LUMO energy is also significant. A lower LUMO energy makes the molecule a better electron acceptor (more electrophilic), thus increasing the reactivity towards a nucleophile. nih.gov This aligns with the trend observed with the Hammett constant.

logP and Molar Refractivity (MR): The smaller coefficients for these terms suggest they have a lesser, though not negligible, influence on the reactivity in this hypothetical model. The positive sign for logP might indicate that moderate hydrophobicity slightly favors the reaction, perhaps by influencing solubility in a non-polar medium, while the negative sign for MR could suggest that increased bulkiness slightly hinders the reaction rate.

For 4-Ethylbenzaldehyde oxime, its negative Hammett constant (-0.15) signifies that the ethyl group is weakly electron-donating, which would be predicted to decrease its reactivity in this specific reaction type compared to the unsubstituted benzaldehyde oxime. This type of analysis allows for the rapid screening and ranking of the reactivity of new or untested compounds based solely on their calculated structural descriptors.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Multi-step Synthetic Sequences

The oxime functional group is a cornerstone of synthetic chemistry, providing a gateway to numerous other functionalities. nih.govd-nb.info 4-Ethylbenzaldehyde (B1584596) oxime, with its molecular formula C9H11NO, is no exception and is utilized as a crucial stepping stone in the construction of more complex molecular frameworks. hoffmanchemicals.comscbt.comnih.govchemicalbook.com

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., nitriles, amides, nitrones, azaheterocycles)

The reactivity of the oxime group makes 4-ethylbenzaldehyde oxime an excellent precursor for a variety of nitrogen-containing compounds. nih.govd-nb.info

Nitriles: Aldoximes, such as 4-ethylbenzaldehyde oxime, can be readily dehydrated to form the corresponding nitriles. wikipedia.org This transformation is a fundamental process in organic synthesis, often achieved using various reagents like iron(III) sulfate (B86663) (Fe(HSO4)3) or simply by heating. google.com The resulting 4-ethylbenzonitrile (B1329635) is a valuable building block in its own right. A range of methods exists for converting aldehydes into nitriles, often proceeding through an in-situ formed oxime intermediate. organic-chemistry.orgmdpi.comresearchgate.net

Amides: The Beckmann rearrangement is a classic reaction that converts oximes into amides. numberanalytics.comscielo.org.mx While this reaction is more commonly associated with ketoximes to produce substituted amides, aldoximes can also undergo this rearrangement, although it often leads to nitriles under certain conditions. masterorganicchemistry.com The rearrangement is typically catalyzed by an acid, which protonates the hydroxyl group of the oxime, facilitating the migration of the group anti-periplanar to the leaving group. numberanalytics.com

Nitrones: Oximes exist in tautomeric equilibrium with nitrones, although this equilibrium usually favors the oxime. rsc.org However, the nitrone tautomer can be trapped, or the oxime can be reacted to form stable nitrone derivatives. Nitrones are powerful 1,3-dipoles and are widely used in [3+2] cycloaddition reactions to create five-membered heterocyclic rings, which are scaffolds for many biologically active molecules. lookchem.comlookchem.com

Azaheterocycles: Oximes are instrumental in the synthesis of various nitrogen-containing heterocycles (azaheterocycles). nih.govresearchgate.netnih.govrsc.orgkit.edu For instance, the in-situ generation of nitrile oxides from aldoximes, followed by cycloaddition reactions with unsaturated substrates, is a powerful method for constructing isoxazoles and other related heterocycles. core.ac.uknumberanalytics.com Furthermore, radical addition/cyclization reactions of oxime ethers have been developed as a novel strategy for synthesizing pyrrolidines and piperidines. iupac.org

The following table summarizes the transformation of 4-Ethylbenzaldehyde Oxime into these key nitrogen-containing systems.

| Starting Material | Target Compound Class | Key Reaction | Typical Reagents/Conditions |

| 4-Ethylbenzaldehyde Oxime | Nitrile | Dehydration | Acetic anhydride, Fe(HSO4)3, P2O5 |

| 4-Ethylbenzaldehyde Oxime | Amide | Beckmann Rearrangement | Strong acids (e.g., H2SO4), PCl5 |

| 4-Ethylbenzaldehyde Oxime | Nitrone | Tautomerization/Alkylation | Base, Alkylating agents |

| 4-Ethylbenzaldehyde Oxime | Azaheterocycles (e.g., Isoxazoles) | Oxidative Cycloaddition | Oxidizing agents (e.g., PhI(OAc)2), Alkenes/Alkynes |

Building Block for Complex Architectures in Organic Chemistry

Beyond its direct transformations, 4-ethylbenzaldehyde oxime serves as a building block where its structural features are incorporated into a larger final molecule. For example, it can be used in the synthesis of complex heterocyclic systems like substituted quinolines or phenanthridines through multi-component reactions. google.comresearchgate.net In one instance, 4-ethylbenzaldehyde was utilized in a one-pot, three-component reaction to synthesize a dibenzophenanthridine derivative, highlighting how the ethyl-substituted phenyl ring becomes a core part of a much larger, fused aromatic system. researchgate.net

Applications as a Temporary Protecting Group for Carbonyls

The formation of an oxime from an aldehyde is a reversible process, making it an effective strategy for protecting the carbonyl group during a multi-step synthesis. The aldehyde group in 4-ethylbenzaldehyde is reactive towards nucleophiles and both acidic and basic conditions. By converting it to the more stable oxime, chemists can perform reactions on other parts of the molecule without affecting the aldehyde. google.com The oxime is generally stable to many reagents but can be readily hydrolyzed back to the aldehyde using mild acidic conditions when the protection is no longer needed. wikipedia.org

Catalytic Functions of Oximes and their Derivatives

While often viewed as substrates or intermediates, the oxime functional group and its derivatives can also participate in catalysis. Oximes can act as ligands that modify the catalytic activity of a metal center. In some cases, the oxime itself can be involved in catalytic cycles. For example, oxime-based ligands have been explored in various transition metal-catalyzed reactions. Although specific studies detailing the catalytic function of 4-ethylbenzaldehyde oxime are not prevalent, the broader class of oximes is recognized for its role in catalysis, often through the formation of metal complexes that act as the true catalytic species. tubitak.gov.tr

Coordination Chemistry: 4-Ethylbenzaldehyde Oxime as a Ligand

The oxime group possesses both a nitrogen atom with a lone pair of electrons and an oxygen atom, making it an excellent ligand for coordinating with metal ions. nih.govd-nb.infowisdomlib.org Oximes can coordinate to metals as neutral molecules or, after deprotonation of the hydroxyl group, as anionic oximato ligands. This versatility allows for the formation of a wide variety of stable metal complexes with diverse structures and properties. scispace.combingol.edu.tr

Synthesis and Characterization of Metal-Oxime Complexes

Metal complexes of substituted benzaldehyde (B42025) oximes have been synthesized and characterized. semanticscholar.org For instance, research on ligands derived from the reaction of 4-ethylbenzaldehyde with other molecules, such as 4-benzyloxybenzoylhydrazine, has led to the formation of nickel(II) complexes. researchgate.net Similarly, studies have been conducted on cobalt(II), nickel(II), and copper(II) complexes with 4-methylbenzaldehyde (B123495) oxime, a close structural analog to the 4-ethyl derivative. semanticscholar.org

The synthesis typically involves reacting a metal salt (e.g., nickel(II) acetate (B1210297) or cobalt(II) chloride) with the oxime ligand in a suitable solvent like ethanol (B145695). semanticscholar.orgresearchgate.net The resulting complexes are then characterized using a suite of analytical techniques.

Characterization Techniques for Metal-Oxime Complexes:

| Technique | Information Obtained | Findings for Related Oxime Complexes |

| Infrared (IR) Spectroscopy | Identifies the coordination of the oxime to the metal by observing shifts in the C=N and N-O stretching frequencies. | Shifts in the C=N and N-O bands upon complexation confirm the involvement of the oxime group in bonding to the metal ion. bingol.edu.tr |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the stoichiometry (ligand-to-metal ratio). | For related complexes, a 2:1 ligand-to-metal ratio is commonly observed. semanticscholar.org |

| Magnetic Susceptibility | Measures the magnetic moment to determine the number of unpaired electrons and infer the geometry of the complex (e.g., octahedral, square planar). | Data for related Ni(II) complexes suggest paramagnetic character consistent with specific geometries. researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which is indicative of its coordination geometry. | The electronic spectra of related complexes show bands that help to assign an octahedral or square-planar geometry. researchgate.net |

These studies on related aromatic aldoximes provide a strong framework for understanding the coordination behavior of 4-ethylbenzaldehyde oxime, confirming its potential to act as a versatile ligand in the formation of new metal-organic materials. core.ac.uk

Ligand Design Principles and Diverse Coordination Modes

The oxime group is an excellent ligand for coordinating with a wide range of metal ions due to the presence of two potential donor atoms: the nitrogen of the imine and the oxygen of the hydroxyl group. This dual-donor capability allows 4-Ethylbenzaldehyde oxime and related oxime ligands to exhibit diverse coordination modes, which is a fundamental principle in the design of novel coordination compounds and metal-organic frameworks.

The coordination can occur in several ways:

Monodentate Coordination: The ligand can bind to a metal center through either the nitrogen atom or the oxygen atom. Coordination via the nitrogen atom is more common.

Bidentate Chelating Coordination: The most common mode involves the deprotonation of the hydroxyl group, allowing the ligand to act as a bidentate N,O-chelating agent. This forms a stable five-membered ring with the metal ion, enhancing the complex's thermodynamic stability.

Bridging Coordination: The oxime group can bridge two or more metal centers. For instance, the nitrogen atom can coordinate to one metal while the oxygen atom coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. This is crucial in designing materials with specific magnetic or electronic properties.

The N-O group in oximes can form coordination bonds, as seen in various natural and synthetic compounds. nih.gov For example, sarpagine-type alkaloids can form N-O coordinate linkages at the N4 position. nih.gov The formation of these coordination compounds is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the steric and electronic properties of the oxime ligand itself. The ethyl group at the para-position of the benzene (B151609) ring in 4-Ethylbenzaldehyde oxime can influence the solubility and packing of the resulting metal complexes in the solid state.

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate (N-donor) | Coordination through the nitrogen atom only. | Simple metal complexes. |